S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate
Description
S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate (CAS: 353754-94-6) is a biotin-derived compound with the molecular formula C₁₈H₃₁N₃O₃S₂ and a molecular weight of 401.59 g/mol . It is characterized by a thioester group at the terminal ethyl position and a biotinyl moiety linked via a hexanamide spacer. This compound is synthesized to ≥98% purity and is utilized in pharmaceutical research for bioconjugation and targeted drug delivery due to its high affinity for streptavidin . Its storage requires dry, ventilated conditions, protection from light, and adherence to strict safety protocols, including the use of personal protective equipment (PPE) during handling .
Properties
Molecular Formula |
C18H31N3O3S2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
S-ethyl 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanethioate |
InChI |
InChI=1S/C18H31N3O3S2/c1-2-25-16(23)10-4-3-7-11-19-15(22)9-6-5-8-14-17-13(12-26-14)20-18(24)21-17/h13-14,17H,2-12H2,1H3,(H,19,22)(H2,20,21,24)/t13?,14-,17?/m0/s1 |
InChI Key |
XIAMBPFWKFYJOF-UUCFBXCCSA-N |
Isomeric SMILES |
CCSC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Canonical SMILES |
CCSC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate typically involves multi-step organic reactionsCommon reagents used in these reactions include thiols, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl and hexanethioate groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s structural analogs differ in functional groups, stereochemistry, and spacer lengths, which dictate their biochemical behavior. Below is a comparative analysis:
Stereochemical and Functional Group Impact
- Thioester vs. Ester/Amide Termini : The thioester in the target compound offers higher reactivity in nucleophilic acyl substitutions compared to methyl carbonate (Rh) or succinimidyl ester (L-Biotin-AC5-OSu), enabling unique conjugation pathways .
- Spacer Length : The hexanamide spacer provides flexibility and optimal distance for streptavidin binding, whereas shorter spacers (e.g., pentanamide in Biotin-CBT) may reduce binding efficiency in sterically hindered environments .
- Enantiomeric Specificity : The D-biotin configuration in the target compound ensures high streptavidin affinity, while L-biotin derivatives (e.g., L-Biotin-AC5-OSu) are tailored for mirror-image binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
